

Crystal structure analysis of 3-Nitroanilinium chloride

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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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An In-depth Technical Guide on the Crystal Structure Analysis of **3-Nitroanilinium Chloride**

Introduction

3-Nitroanilinium chloride ($\text{C}_6\text{H}_7\text{N}_2\text{O}_2^+\cdot\text{Cl}^-$) is an organic salt derived from 3-nitroaniline, an important intermediate in the synthesis of dyes and a molecule of interest in materials science. [1][2] The protonation of the amino group in 3-nitroaniline leads to the formation of the 3-nitroanilinium cation, which, in the presence of a chloride counter-ion, forms a crystalline solid. [3] The study of its crystal structure provides fundamental insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding its solid-state properties and potential applications in fields such as organic electronics and pharmaceuticals. [1][4]

Nitroanilines are classic "push-pull" molecules, characterized by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. [4] The analysis of the crystal structure of **3-Nitroanilinium chloride** reveals how protonation and subsequent ionic interactions influence the molecular geometry and the supramolecular architecture. This guide provides a detailed overview of the synthesis, crystallization, and comprehensive structural analysis of a triclinic polymorph of **3-Nitroanilinium chloride**.

Experimental Protocols

Synthesis of 3-Nitroanilinium Chloride

The synthesis of **3-Nitroanilinium chloride** is typically achieved through a straightforward acid-base reaction. One common method involves the reduction of 1,3-dinitrobenzene to yield 3-nitroaniline, which is then protonated using hydrochloric acid.^[1]

A direct synthesis protocol is as follows:

- Dissolution: 3-nitroaniline is dissolved in an aqueous solution.
- Protonation: A stoichiometric equivalent (1:1 molar ratio) of hydrochloric acid (HCl) is added to the solution.^[4] The lone pair of electrons on the nitrogen atom of the amino group attacks a proton from the HCl, forming the 3-nitroanilinium cation and a chloride anion.^[3]
- Crystallization: The resulting salt is then crystallized from the solution.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis were grown using the slow evaporation technique.^[4]

- An aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio was prepared.^[4]
- The solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.^[4]
- This process yielded well-formed crystals of **3-Nitroanilinium chloride**.^[4]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX CCD diffractometer for data collection.^[4]

- Data Collection: Diffraction data were collected at a temperature of 293 K using Molybdenum K α (Mo K α) radiation.^[4] A total of 5204 reflections were measured.^[4]
- Structure Solution: The crystal structure was solved using the SHELXTL software package.^[4]

- Structure Refinement: The structure was refined using a full-matrix least-squares method on F^2 . The hydrogen atoms involved in hydrogen bonding were located in difference Fourier maps and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.^[4]

Data Presentation

Crystallographic Data

The crystal structure of **3-Nitroanilinium chloride** was determined to be a triclinic polymorph. A previously reported form crystallizes in the monoclinic space group $P2_1/c$.^[4] The asymmetric unit of the triclinic form contains two crystallographically independent 3-nitroanilinium cations and two chloride anions.^[4]

Parameter	Value
Chemical Formula	$\text{C}_6\text{H}_7\text{N}_2\text{O}_2^+ \cdot \text{Cl}^-$
Formula Weight	174.59 g/mol [4]
Crystal System	Triclinic[4]
Space Group	P1[4]
a (Å)	6.9936 (8)[4]
b (Å)	7.8608 (9)[4]
c (Å)	14.6708 (16)[4]
α (°)	87.079 (19)[4]
β (°)	81.813 (19)[4]
γ (°)	73.597 (17)[4]
Volume (Å ³)	765.77 (15)[4]
Z	4[4]
Temperature (K)	293[4]
Radiation	Mo K α (λ = 0.71073 Å)
Reflections Collected	5204[4]
Independent Reflections	2640[4]
R[F ² > 2 σ (F ²)]	0.039[4]
wR(F ²)	0.139[4]
Goodness-of-fit (S)	1.22[4]

Hydrogen Bond Geometry

The crystal packing is primarily stabilized by a network of intermolecular N-H...Cl hydrogen bonds.[4] All ammonium hydrogen atoms are involved in these interactions with the chloride anions.[4]

D—H...A	d(D—H) (Å)	d(H...A) (Å)	d(D...A) (Å)	<(DHA) (°)
N1A— H1AA...Cl2	0.93 (4)	2.22 (4)	3.143 (3)	172 (3)
N1A— H1AB...Cl1	0.84 (4)	2.39 (4)	3.220 (3)	170 (3)
N1A— H1AC...Cl2 ⁱ	0.88 (4)	2.37 (4)	3.208 (3)	160 (3)
N1B— H1BA...Cl1	0.88 (4)	2.26 (4)	3.131 (3)	170 (3)
N1B— H1BB...Cl2	0.89 (4)	2.36 (4)	3.243 (3)	171 (3)
N1B— H1BC...Cl1 ⁱⁱ	0.89 (4)	2.33 (4)	3.193 (3)	164 (3)

Symmetry codes:

(i) x, y, z-1; (ii) x,

y, z+1. Data

extracted from

the referenced

publication's

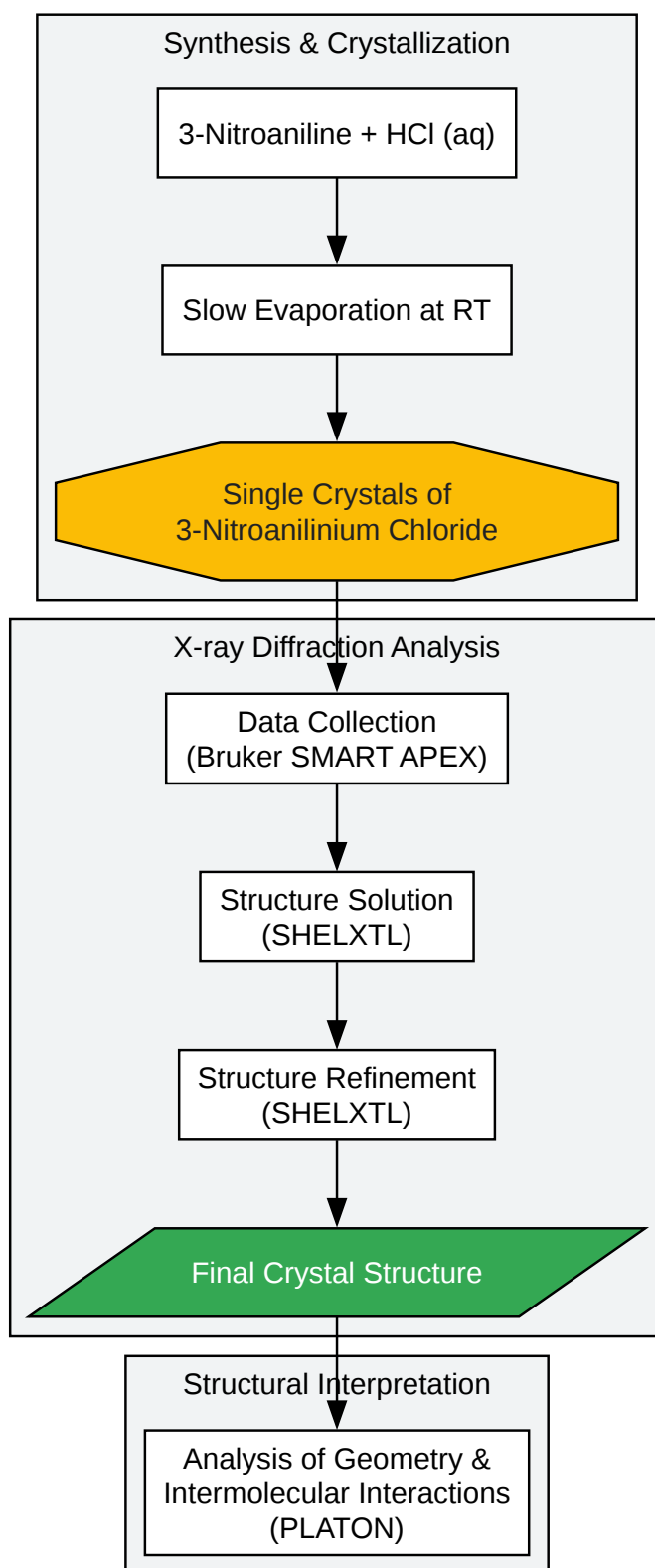
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Mandatory Visualization

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.



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Caption: Experimental workflow for the crystal structure analysis.

Hydrogen Bonding Network

The N-H...Cl interactions form distinct ring motifs that define the crystal packing.

Caption: Diagram of the N-H...Cl hydrogen bonding interactions.

Structural Analysis

The crystal structure of this triclinic polymorph reveals two independent 3-nitroanilinium cations (A and B) and two chloride anions in the asymmetric unit.[4] The protonation on the nitrogen atom of the amino group is confirmed by the elongated C-N bond distances.[4]

The nitro groups of the two independent cations are twisted relative to the plane of their respective aromatic rings by $0.32(3)^\circ$ and $7.1(3)^\circ$. [4] This slight difference in torsion angles highlights the subtle conformational variations induced by the local crystal environment.

The most significant feature of the crystal packing is the extensive network of N-H...Cl hydrogen bonds. These interactions link the cations and anions into layers parallel to the (001) crystal plane.[4] This layered arrangement results in the formation of alternating hydrophilic and hydrophobic regions within the crystal lattice.[4] The hydrogen bonds create $R_4^2(8)$ ring motifs, a common pattern in crystal engineering, which contributes to the overall stability of the structure.[4]

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